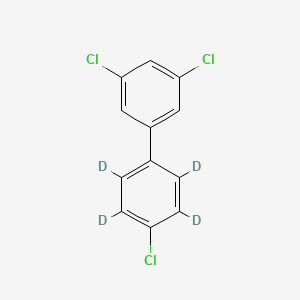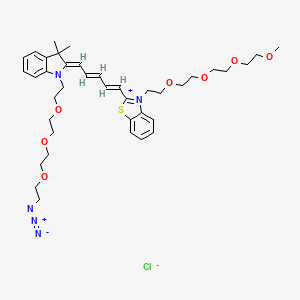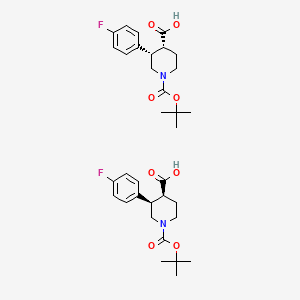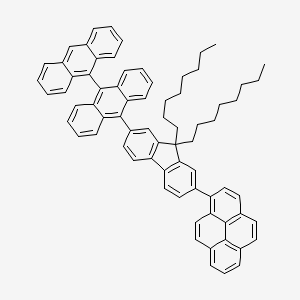
2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine is a complex organic compound that features a bromopyridine moiety, an imidazole ring, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine typically involves multiple steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromopyridine.
Formation of Imidazole Derivative: 1-methyl-1H-imidazole is sulfonylated using a sulfonyl chloride derivative to form the sulfonyl imidazole.
Coupling Reaction: The bromopyridine and sulfonyl imidazole are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, to form the desired product.
Morpholine Introduction:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring or the morpholine ring.
Reduction: Reduction reactions may target the bromopyridine moiety or the sulfonyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the compound, especially the bromopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazole or morpholine rings.
Reduction: Reduced forms of the bromopyridine or sulfonyl groups.
Substitution: Various substituted derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.
Chemical Biology: Employed as a tool compound to probe biological pathways and mechanisms.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety may facilitate binding to target sites, while the sulfonyl imidazole and morpholine rings contribute to the compound’s overall activity and specificity. The exact pathways and targets would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(6-chloropyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine
- 2-(6-fluoropyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine
- 2-(6-iodopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine
Uniqueness
2-(6-bromopyridin-2-yl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)morpholine is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The combination of the bromopyridine, sulfonyl imidazole, and morpholine rings also contributes to its distinct chemical and biological characteristics.
Propriétés
Formule moléculaire |
C13H15BrN4O3S |
|---|---|
Poids moléculaire |
387.25 g/mol |
Nom IUPAC |
2-(6-bromopyridin-2-yl)-4-(1-methylimidazol-4-yl)sulfonylmorpholine |
InChI |
InChI=1S/C13H15BrN4O3S/c1-17-8-13(15-9-17)22(19,20)18-5-6-21-11(7-18)10-3-2-4-12(14)16-10/h2-4,8-9,11H,5-7H2,1H3 |
Clé InChI |
MRUMQYQCSBVSFF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)S(=O)(=O)N2CCOC(C2)C3=NC(=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phosphonic acid, P,P'-[3-(dimethylamino)-1-hydroxypropylidene]bis-, sodium salt (1:2)](/img/structure/B15126011.png)
![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)

![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)
![Sodium;4-[(1-methyl-17-oxo-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-8-yl)oxy]-4-oxobutanoate](/img/structure/B15126043.png)
![3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1h-benzo[f]chromen-5-yl 2,3-dihydroxypropanoate](/img/structure/B15126062.png)
![[3-[1-[(2-amino-2-methylpropanoyl)amino]-2-phenylmethoxyethyl]-[1,2,4]triazolo[4,3-a]pyridin-5-yl]methyl N-(2-amino-2-oxoethyl)-N-methylcarbamate;hydrochloride](/img/structure/B15126069.png)
![Benzo[d][1,3]dioxole-5-carbonyl fluoride](/img/structure/B15126070.png)
![2-amino-N-[3-(dichloromethyl)-5,6,8-trihydroxy-3-methyl-1-oxo-4a,5,6,7-tetrahydro-4H-isochromen-4-yl]propanamide](/img/structure/B15126072.png)

![N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)cyclopentanamine](/img/structure/B15126081.png)

